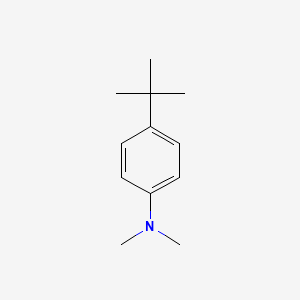

4-tert-Butyl-N,N-dimethylaniline

描述

Significance of Arylamines in Synthetic and Materials Science

Arylamines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are fundamental building blocks in modern chemical research and industry. Their unique electronic properties and reactivity make them indispensable precursors for a vast array of functional molecules. wikipedia.org In the pharmaceutical and agrochemical sectors, the arylamine motif is a core structure in many therapeutic agents and pesticides. rsc.org Furthermore, their utility extends into materials science, where they are integral components in the synthesis of dyes, conductive polymers, and other organic materials with specific electronic and photophysical properties. rsc.orgchemicalbook.com The ability to readily functionalize both the amino group and the aromatic ring allows chemists to fine-tune the steric and electronic characteristics of arylamine derivatives for specific applications. wikipedia.org

Overview of N,N-Dialkylanilines in Mechanistic Studies and Catalysis

Within the broader family of arylamines, N,N-dialkylanilines represent a significant subclass with a tertiary amino group. This structural feature, where the nitrogen atom is bonded to two alkyl groups and the phenyl ring, renders them non-protic and imparts distinct reactivity. These compounds are frequently employed as organic bases and acid scavengers in chemical reactions. tcichemicals.com Their electron-rich nature makes them effective co-catalysts or promoters, particularly in polymerization reactions and photoredox catalysis, where they can act as electron donors. core.ac.uknih.gov Mechanistic investigations into various organic transformations, such as oxidative Mannich reactions, often utilize N,N-dialkylanilines as model substrates to elucidate complex reaction pathways, including those involving single-electron transfer (SET) processes. researchgate.net

Rationale for Focused Research on 4-tert-Butyl-N,N-dimethylaniline

The specific focus on this compound stems from the unique combination of its structural features. The N,N-dimethylamino group provides a site of high basicity and electron-donating capability. The tert-butyl group, positioned para to the amino group, exerts a significant influence on the molecule's properties. As a bulky, sterically demanding group, it can modulate the molecule's nucleophilicity, potentially favoring its role as a non-nucleophilic base in certain synthetic contexts. wikipedia.org Simultaneously, the tert-butyl group is electron-donating through hyperconjugation and induction, which further enhances the electron density of the aromatic ring and the nitrogen atom. This electronic enrichment is hypothesized to increase its efficacy as a polymerization initiator and catalyst compared to its unsubstituted counterpart, N,N-dimethylaniline. researchgate.netsigmaaldrich.com Consequently, this compound serves as an important model compound for studying the interplay of steric and electronic effects in catalysis and materials science.

Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDILFZCXQHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183336 | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-79-7 | |

| Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Tert Butyl N,n Dimethylaniline

Advanced Strategies for the Synthesis of 4-tert-Butyl-N,N-dimethylaniline and its Derivatives

The synthesis of this compound can be approached through several established routes, primarily involving the N,N-dimethylation of 4-tert-butylaniline (B146146) or the tert-butylation of N,N-dimethylaniline. One common laboratory-scale method for the N,N-dimethylation of anilines involves reductive amination. For instance, 4-bromoaniline (B143363) can be N,N-dimethylated using paraformaldehyde and sodium cyanoborohydride in a mixture of glacial acetic acid and tetrahydrofuran. This method, when applied to 4-tert-butylaniline, would be expected to yield the target compound. Another classical approach involves heating the parent aniline (B41778) with a methylating agent such as methyl iodide or dimethyl sulfate, often in the presence of a base to neutralize the acid byproduct. researchgate.net

Industrially, the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst is a common method for producing N,N-dimethylaniline. byjus.com Adapting this for the synthesis of this compound would involve starting with 4-tert-butylaniline.

The synthesis of substituted derivatives often begins with the functionalization of a simpler precursor. For example, the synthesis of 2-tert-butylaniline, an isomer of a potential precursor to our target molecule, can be achieved through the Friedel-Crafts alkylation of aniline using methyl tert-butyl ether as the alkylating agent over a phosphotungstic acid/HZSM-5 catalyst. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Bromoaniline | Paraformaldehyde, Sodium cyanoborohydride, Glacial acetic acid, Tetrahydrofuran, 50°C, 18h | N,N-Dimethyl-4-bromoaniline | researchgate.net |

| Aniline | Methyl iodide or Dimethyl sulfate, Base | N,N-Dimethylaniline | researchgate.net |

| Aniline | Methanol, Acid catalyst | N,N-Dimethylaniline | byjus.com |

| Aniline | Methyl tert-butyl ether, Phosphotungstic acid/HZSM-5 catalyst, 180-200°C, 2-6h | 2-tert-Butylaniline | google.com |

Functionalization of the Aromatic Ring System

The bulky tert-butyl group at the para position of this compound significantly influences the regioselectivity of further electrophilic substitution and metallation reactions. The primary sites for functionalization are the ortho positions to the powerful N,N-dimethylamino directing group.

Regioselective Metallation and Lithiation Processes

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, guided by a directing metalation group (DMG). The N,N-dimethylamino group is a moderately strong DMG that directs lithiation to the adjacent ortho position. prepchem.com This process typically involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity of the organolithium reagent. uwindsor.ca

A more recent development in regioselective metallation is the use of bimetallic reagents, such as sodium-mediated zincates. These reagents can exhibit different regioselectivities compared to traditional organolithium compounds. For N,N-dimethylaniline, direct sodium-mediated zincation using a sodium zincate complex has been shown to favor meta-metallation. However, an indirect, sequential approach involving initial ortho-sodiation with n-butylsodium followed by the addition of a diorganozinc species can lead to ortho-zincation.

While specific experimental data on the sodium-mediated zincation of this compound is not prevalent in the literature, the established reactivity patterns for N,N-dimethylaniline provide a foundational understanding of how such transformations might proceed. The bulky para-substituent would likely influence the aggregation and reactivity of the organometallic intermediates.

Halogenation Protocols

Due to the para-position being occupied by the tert-butyl group, electrophilic bromination of this compound would be directed to the ortho-positions. However, direct halogenation of highly activated anilines can sometimes lead to multiple substitutions and side reactions.

A more controlled approach to halogenation involves the use of N-halosuccinimides. For instance, the bromination of 4-tert-butylaniline with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to produce 2-bromo-4-tert-butylaniline (B10114) in high yield. chemicalbook.com This method provides a viable route to the ortho-brominated derivative of the N,N-dimethylated analog.

For selective ortho-chlorination, a method involving the treatment of N,N-dialkylaniline N-oxides with thionyl chloride has been developed. This reaction proceeds with high regioselectivity for the ortho position. chemicalbook.com Applying this to this compound would first involve oxidation to the corresponding N-oxide, followed by treatment with thionyl chloride to yield 2-chloro-4-tert-butyl-N,N-dimethylaniline.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-tert-Butylaniline | N-Bromosuccinimide, Acetonitrile, 0°C to rt, 12h | 2-Bromo-4-tert-butylaniline | - | chemicalbook.com |

| N,N-Dimethylaniline N-oxide | Thionyl chloride, CH₂Cl₂, -78°C | 2-Chloro-N,N-dimethylaniline | High | chemicalbook.com |

| N,N-Dimethylaniline N-oxide | Thionyl bromide, CH₂Cl₂, -78°C | 4-Bromo-N,N-dimethylaniline | High | chemicalbook.com |

Transformations Involving the Nitrogen Center

The nitrogen atom and its methyl substituents in this compound are key sites for chemical transformations, particularly oxidative reactions that lead to N-dealkylation or the formation of reactive intermediates.

Oxidative N-Dealkylation Reactions

The removal of one or both methyl groups from the nitrogen center can be achieved through oxidative N-dealkylation. This transformation is significant in both synthetic chemistry and drug metabolism studies. nih.govmdpi.com Research has shown that non-heme manganese(II) complexes can effectively catalyze the oxidative demethylation of N,N-dimethylanilines using oxidants like meta-chloroperoxybenzoic acid (mCPBA). mdpi.com

The reaction proceeds via the formation of a high-valent manganese-oxo species which abstracts a hydrogen atom from a methyl group, leading to an aminium radical cation. Subsequent steps result in the formation of an iminium ion, which is then hydrolyzed to yield the N-demethylated product, 4-tert-butyl-N-methylaniline, and formaldehyde (B43269). mdpi.com Studies using purified isozymes of cytochrome P-450 have also extensively investigated the N-demethylation of N,N-dimethylaniline, confirming that the reaction primarily produces N-methylaniline and formaldehyde without the N-oxide being a mandatory intermediate. nih.gov

| Catalyst/System | Substrate | Oxidant | Major Product | Minor Product |

| [(IndH)MnIICl₂] | N,N-dimethylaniline | mCPBA | N-methylaniline | N-methylformanilide |

| (N4Py*)MnII(CH₃CN)₂ | N,N-dimethylaniline | mCPBA | N-methylaniline | N-methylformanilide |

| Cytochrome P-450 (form 2) | N,N-dimethylaniline | NADPH/O₂ | N-methylaniline | Formaldehyde |

Table 1: Summary of catalysts and products in the oxidative N-dealkylation of N,N-dimethylaniline derivatives. Data derived from studies on manganese-catalyzed oxidation and cytochrome P-450 metabolism. nih.govmdpi.com

Oxidative Mannich Reactions and Iminium Ion Formation

The formation of an iminium ion is a key step in several transformations of this compound. This reactive intermediate can be generated through oxidation and serves as an electrophile in subsequent C-C bond-forming reactions, such as the Mannich reaction. While a direct oxidative Mannich reaction on this compound is not extensively documented, the underlying mechanism is well-established for similar tertiary anilines.

A notable transformation that proceeds through an iminium ion is the oxidative coupling of N,N-dimethylanilines with aldehydes to form amides. In a process catalyzed by n-tetrabutylammonium iodide (nBu₄NI) with tert-butyl hydroperoxide (TBHP) as the oxidant, N,N-dimethylaniline is oxidized. A plausible mechanism involves single-electron transfer to form an aminium radical, which then gets converted to an iminium ion. This ion is the key electrophilic species that ultimately participates in the reaction cascade leading to the final amide product. researchgate.netresearchgate.net

The iminium ion itself is a potent electrophile used in various synthetic contexts, such as the Mannich reaction, where it reacts with a carbon nucleophile (like an enol or enolate) to form a β-amino carbonyl compound. organic-chemistry.org The generation of an iminium species from this compound provides a pathway to such valuable structures.

Amide Bond Formation via Coupling Reactions

A novel and synthetically valuable reaction is the direct formation of an amide bond from a tertiary aromatic amine like this compound. This transformation avoids the traditional pathway of amine acylation. Research has demonstrated a metal-free method for forming amides from aromatic tertiary amines and aldehydes. researchgate.net

This reaction is catalyzed by nBu₄NI with TBHP as the oxidant. The process involves the oxidative C-N bond cleavage of one methyl group and the formation of a new C(O)-N bond. The reaction between various benzaldehydes and N,N-dimethylaniline showcases the utility of this method.

| Aldehyde | Tertiary Amine | Catalyst/Oxidant | Product | Yield (%) |

| Benzaldehyde | N,N-dimethylaniline | nBu₄NI/TBHP | N-methyl-N-phenylbenzamide | 72 |

| 4-Methylbenzaldehyde | N,N-dimethylaniline | nBu₄NI/TBHP | N,4-dimethyl-N-phenylbenzamide | 75 |

| 4-Methoxybenzaldehyde | N,N-dimethylaniline | nBu₄NI/TBHP | N-methyl-4-methoxy-N-phenylbenzamide | 78 |

| 4-Chlorobenzaldehyde | N,N-dimethylaniline | nBu₄NI/TBHP | N-methyl-4-chloro-N-phenylbenzamide | 65 |

Table 2: Examples of nBu₄NI-catalyzed amide bond formation from aldehydes and N,N-dimethylaniline. researchgate.netresearchgate.net

Cross-Coupling and C-H Activation Strategies

Modern synthetic methods have expanded the utility of aniline derivatives into complex coupling reactions.

Transition Metal-Free Amination with Aryl Halides

While transition-metal-catalyzed C-N cross-coupling reactions are common, there is growing interest in transition-metal-free alternatives. This compound can participate as a nucleophile in amination reactions with aryl halides under specific base-mediated, metal-free conditions. These reactions often proceed through a benzyne (B1209423) or a radical-based mechanism.

One established method involves the use of a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction couples aromatic tertiary amines with aryl halides. For instance, the reaction of 4-methoxy-N,N-dimethylaniline, a close analogue of the title compound, with various chlorotoluenes proceeds in high yields. The mechanism is believed to involve the formation of an aryne intermediate from the aryl halide, which is then trapped by the tertiary amine nucleophile. researchgate.net This strategy provides a powerful tool for synthesizing complex triarylamines without the need for transition metal catalysts.

Oxidative Coupling Reactions (e.g., with Indole)

A notable example of the oxidative coupling of this compound is its reaction with indole (B1671886), which results in the simultaneous C3-formylation and N-aminomethylation of the indole ring. This one-pot dual functionalization is efficiently catalyzed by potassium iodide in the presence of tert-butyl peroxybenzoate as an oxidant.

The reaction proceeds through a proposed radical mechanism. Initially, the oxidant, tert-butyl peroxybenzoate, is thought to react with the potassium iodide catalyst to generate a tert-butoxyl or benzoyloxyl radical. This radical species then abstracts a hydrogen atom from the N-methyl group of this compound, forming a nitrogen-centered radical. Subsequent oxidation and hydrolysis steps lead to the in situ generation of formaldehyde and the corresponding aminomethylating agent, which then react with the indole at the C3 and N1 positions, respectively.

Detailed research findings have demonstrated the viability of this transformation with various substituted N,N-dimethylanilines. For this compound, the reaction with indole under these conditions provides the desired 1-((4-(tert-butyl)phenyl)(methyl)aminomethyl)-1H-indole-3-carbaldehyde in good yield.

| Reactants | Catalyst | Oxidant | Product | Yield (%) |

| This compound, Indole | Potassium Iodide | tert-Butyl peroxybenzoate | 1-((4-(tert-butyl)phenyl)(methyl)aminomethyl)-1H-indole-3-carbaldehyde | 78 |

| 4-Methyl-N,N-dimethylaniline, Indole | Potassium Iodide | tert-Butyl peroxybenzoate | 1-((methyl(p-tolyl)amino)methyl)-1H-indole-3-carbaldehyde | 85 |

| N,N-Dimethylaniline, Indole | Potassium Iodide | tert-Butyl peroxybenzoate | 1-((dimethylamino)methyl)-1H-indole-3-carbaldehyde | 82 |

Table 1. Oxidative Coupling of Substituted N,N-Dimethylanilines with Indole.

Direct Aryl C(sp²)–H Bond Functionalization (e.g., Selenylation)

The direct functionalization of aryl C(sp²)–H bonds is a powerful tool for the synthesis of complex aromatic compounds. In the case of this compound, direct selenylation of the aromatic ring has been achieved through transition metal catalysis.

One effective method involves a nickel-catalyzed C-H selenylation using a removable directing group. In this approach, the aniline nitrogen is first derivatized with a pyrimidine-based directing group. This directing group positions the nickel catalyst in proximity to the ortho C-H bond of the aniline ring, facilitating its selective activation and subsequent reaction with a selenium source, such as diphenyl diselenide. The directing group can be removed after the selenylation reaction, providing the ortho-selenylated aniline derivative.

This methodology has been shown to be effective for a range of aniline derivatives, demonstrating good functional group tolerance. While this method is not a direct C-H functionalization in the absence of a directing group, it represents a valuable strategy for the regioselective introduction of a selenyl group onto the aromatic ring of anilines.

| Substrate | Catalyst | Selenium Source | Product | Yield (%) |

| N-(4-(tert-butyl)phenyl)pyrimidin-2-amine | Ni(OTf)₂ | Diphenyl diselenide | 2-((4-(tert-butyl)-2-(phenylselanyl)phenyl)amino)pyrimidine | 75 |

| N-phenylpyrimidin-2-amine | Ni(OTf)₂ | Diphenyl diselenide | 2-((2-(phenylselanyl)phenyl)amino)pyrimidine | 82 |

| N-(4-methoxyphenyl)pyrimidin-2-amine | Ni(OTf)₂ | Diphenyl diselenide | 2-((4-methoxy-2-(phenylselanyl)phenyl)amino)pyrimidine | 78 |

Table 2. Nickel-Catalyzed C-H Selenylation of Directed Anilines.

Mechanistic Investigations of Reactions Involving 4 Tert Butyl N,n Dimethylaniline

Electron Transfer Pathways

Electron transfer is a key initial step in many oxidation reactions of 4-tert-butyl-N,N-dimethylaniline. The electron-rich nature of the dimethylamino group, enhanced by the electron-donating tert-butyl group, makes the molecule susceptible to oxidation via the loss of an electron.

The oxidation of N,N-dialkylanilines, including this compound, often proceeds through a single electron transfer (SET) mechanism. nih.gov In reactions involving oxidants like tert-butyl hydroperoxide (TBHP) catalyzed by transition metals, the rate-determining step is a uniform SET from the aniline (B41778) to an oxidizing species. nih.gov This initial SET results in the formation of the corresponding N,N-dimethylaniline radical cation, a highly reactive, short-lived intermediate. nih.govnih.gov The existence of the N,N-dimethylaniline radical cation (DMA•+) has been confirmed experimentally through advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS), which can capture transient species with microsecond half-lives. nih.gov

Initial SET: The aniline donates an electron to an oxidant, forming the radical cation. nih.govnih.gov

Intermediate Reactions: The radical cation undergoes further reactions, such as deprotonation. nih.govnih.gov

Second SET: A second SET can occur, leading to the formation of an iminium ion, which is then trapped by nucleophiles present in the reaction mixture. nih.gov

The efficiency of product formation in these reactions, such as the synthesis of Mannich bases, is influenced by the electronic properties of the substituents on the aniline ring. researchgate.net Electron-donating groups, like the tert-butyl group, stabilize the radical cation intermediate and facilitate the initial SET, often leading to higher product yields compared to anilines with electron-withdrawing groups. researchgate.net

Following the initial single electron transfer, a cascade of radical-based reactions ensues. The primary intermediate, the this compound radical cation, is central to these pathways. nih.govnih.gov This radical cation can deprotonate from one of the methyl groups to form a neutral aminomethyl radical. nih.gov

A proposed mechanism for the formation of dimeric products from N,N-dimethylaniline (DMA) illustrates these radical chain processes:

Radical Cation Formation: DMA undergoes one-electron oxidation to give the DMA radical cation. nih.gov

Proton Abstraction: A base abstracts a proton from a methyl group of the radical cation, yielding a methyl(phenyl)aminomethyl radical. nih.gov

Radical-Molecule Reaction: This radical can then react with another molecule of DMA. nih.gov

Decomposition and Further Reaction: The resulting adduct can decompose and react further, ultimately leading to products like 4,4'-methylenebis(N,N-dimethylaniline) after a final oxidation step. nih.gov

These radical intermediates are key to understanding the variety of products that can be formed during the oxidation of N,N-dialkylanilines. The specific pathway taken depends on the reaction conditions, including the oxidant, catalyst, and solvent used.

In oxidations utilizing tert-butyl hydroperoxide (TBHP), particularly those catalyzed by transition metal salts (e.g., salts of Rh, Ru, Cu, Fe, Co), the tert-butylperoxy radical (t-BuOO•) is a crucial oxidizing species. nih.gov The role of the metal catalyst is often to initiate the decomposition of TBHP into tert-butylperoxy radicals. nih.gov

The primary mechanism involves the tert-butylperoxy radical acting as the major oxidant in the rate-determining SET step with the N,N-dialkylaniline. nih.gov

| Reaction Step | Description |

| Initiation | The transition metal catalyst reacts with TBHP to generate tert-butylperoxy radicals (t-BuOO•). nih.gov |

| Rate-Determining SET | The t-BuOO• radical abstracts an electron from this compound, forming the aniline radical cation and a tert-butylperoxy anion. nih.gov |

| Subsequent Steps | The reaction proceeds via competing backward SET and irreversible cleavage of a C-H bond alpha to the nitrogen atom. nih.gov |

This pathway highlights that the tert-butylperoxy radical is not just a byproduct but an active and essential participant in the main oxidation cycle, directly responsible for the initial activation of the aniline substrate.

Probing Reaction Kinetics and Thermodynamics

To further elucidate the mechanisms of reactions involving this compound, researchers employ kinetic and thermodynamic studies. Techniques such as isotope effects and linear free-energy relationships provide quantitative data on transition states and the influence of electronic structure on reactivity.

Kinetic Isotope Effects (KIEs) are measured by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). These effects offer powerful evidence for bond-breaking or bond-forming steps in the rate-determining part of a reaction. nih.gov

In the oxidation of N,N-dimethylanilines with TBHP, KIE studies have been used to support the proposed mechanism. nih.gov For instance, a kinetic isotope effect observed when the N-methyl hydrogens are replaced with deuterium (B1214612) would indicate that the C-H bond is cleaved in the rate-determining step or in a step immediately following it. The observation of significant KIE and product isotope effects (PIE) in these oxidations supports a mechanism where the heterolytic cleavage of the C-H bond alpha to the nitrogen occurs after the initial SET. nih.gov A KIE was also noted in the reaction between tricyanoethylene and dimethylaniline, which was consistent with the proposed mechanism for that specific transformation.

Linear Free-Energy Relationships (LFERs), most notably the Hammett equation, are used to quantify the effect of substituents on the reactivity of aromatic compounds. The Hammett equation relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted derivatives to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Here, k₀ is the rate constant for the unsubstituted compound, σ represents the electronic effect of the substituent, and ρ (rho) characterizes the sensitivity of the reaction to these electronic effects.

Studies on N,N-dimethylanilines have shown a linear relationship between certain properties and the Hammett σ constants of the substituents. nih.gov For the oxidation of various 4-substituted N,N-dimethylanilines by TBHP, LFER analyses were conducted. nih.gov The negative ρ value obtained in such studies typically indicates that the reaction is favored by electron-donating groups, which stabilize the buildup of positive charge in the transition state. This is consistent with a rate-determining SET step where the aniline is oxidized to a radical cation. nih.gov

The tert-butyl group at the para position is a strong electron-donating group, which is reflected in its negative Hammett constant. This property enhances the rate of oxidative reactions that have a positive charge buildup in the transition state.

Rate-Determining Steps in Catalytic Cycles

In many catalytic processes involving N,N-dialkylanilines, the initial activation of the substrate is the crucial, rate-limiting event. For transition metal-catalyzed oxidative Mannich reactions, a general mechanism has been proposed where the rate-determining step is a single electron transfer (SET) from the N,N-dialkylaniline to an oxidizing species. nih.gov Specifically, in reactions using tert-butyl hydroperoxide (TBHP) as the oxidant, the key oxidant in this rate-determining step is the tert-butylperoxy radical. nih.gov This radical is generated through the interaction of TBHP with a transition metal catalyst. nih.gov

This initial SET is followed by a series of rapid subsequent steps. These include a competing backward SET and an irreversible heterolytic cleavage of a C-H bond at the alpha-position to the nitrogen atom. A second SET then completes the formation of an iminium ion, which is subsequently trapped to form the final product. nih.gov The catalytic role of the transition metal is primarily to initiate the conversion of TBHP into the reactive tert-butylperoxy radicals. nih.gov

Table 1: Transition Metal Salts Used in Oxidative Mannich Reactions

| Catalyst | Role in Reaction |

|---|---|

| Rh₂(cap)₄ | Initiates conversion of TBHP to tert-butylperoxy radicals. nih.gov |

| RuCl₂(PPh₃)₃ | Initiates conversion of TBHP to tert-butylperoxy radicals. nih.gov |

| CuBr | Initiates conversion of TBHP to tert-butylperoxy radicals; also enables a second pathway involving O₂ as the oxidant. nih.gov |

| FeCl₃ | Initiates conversion of TBHP to tert-butylperoxy radicals; also enables a second pathway involving O₂ as the oxidant. nih.gov |

Influence of Substituent Effects on Reaction Selectivity and Rate

The reactivity of this compound is a direct consequence of the interplay between the steric bulk of the tert-butyl group and the electronic contributions of both the tert-butyl and dimethylamino groups.

Steric Effects of the tert-Butyl Group

The tert-butyl group is exceptionally bulky, and while it is located at the para position, its influence can be transmitted through the molecule to affect reactivity at the amino group. The primary manifestation of this is through steric hindrance, which can impede the approach of reagents to the nitrogen atom or the aromatic ring. byjus.com For instance, in related sterically hindered anilines, the basic strength is significantly reduced compared to what would be expected based on electronic effects alone. This reduction is attributed to steric hindrance to solvation of the protonated amine. researchgate.net

In N,N-dimethylanilines with ortho tert-butyl groups, this steric hindrance is even more pronounced, leading to a significant decrease in basicity. For example, the pKa* of N,N-dimethyl-2,4,6-tri-tert-butylaniline is -1.42, which is 5.6 pK units lower than that of N,N-dimethylaniline, a difference largely attributed to steric factors. researchgate.net This principle highlights how bulky groups, even when not directly adjacent to the reaction center, can fundamentally alter a molecule's properties by creating a sterically demanding environment. byjus.comresearchgate.net

Table 2: Comparison of Basicity in N,N-Dimethylanilines

| Compound | pKa* (in 50% ethanol) | Key Steric Feature |

|---|---|---|

| N,N-Dimethylaniline | 4.18 (approx.) | Minimal steric hindrance at ortho positions. |

Electronic Effects on Reactivity

The electronic nature of this compound is characterized by two main features: the electron-donating nature of the dimethylamino group via resonance and the electron-donating nature of the tert-butyl group via the +I (inductive) effect. ncert.nic.in The alkyl group pushes electron density towards the nitrogen atom, making the unshared electron pair more available for reaction and stabilizing any positive charge that develops on the nitrogen, for instance, during protonation. ncert.nic.in

Consequently, alkylamines are generally stronger bases than ammonia. ncert.nic.in The para-tert-butyl group further enhances the electron density of the aromatic ring through its inductive effect. This increased electron density on the nitrogen atom makes the compound a potent nucleophile and Lewis base. ncert.nic.in However, studies on highly substituted anilines show that if steric hindrance prevents the dimethylamino group from being coplanar with the benzene (B151609) ring, the resonance effect is diminished. researchgate.net In such cases of complete steric inhibition, the electronic influence of the amino group is dominated by its inductive effect rather than resonance. researchgate.net

Mechanistic Divergence and Competing Pathways

The specific reaction conditions and reagents used can lead to different mechanistic pathways, resulting in a variety of products from the same starting material.

Ionic versus Radical Pathways in Specific Transformations

Reactions involving substituted anilines can often proceed through either ionic or radical mechanisms, and the operative pathway is highly dependent on the reaction conditions. For instance, tert-butoxide-catalyzed coupling reactions can form carbon-carbon and carbon-heteroatom bonds through either ionic or radical intermediates. researchgate.net The choice of pathway and the fate of the intermediates can be directed by the solvent, temperature, or the presence of specific additives. researchgate.net

A clear example of a radical pathway is the transition metal-catalyzed oxidative Mannich reaction, which proceeds via a rate-determining single electron transfer (SET) to form a radical cation. nih.gov In contrast, many other reactions of amines, such as acylation with benzoyl chloride, proceed via a standard nucleophilic substitution (ionic) pathway where the amine attacks the electrophilic carbonyl carbon. ncert.nic.in The ability of this compound to engage in both types of mechanisms underscores its versatile reactivity.

Disproportionation Mechanisms in Metallation Reactions

While direct studies on disproportionation in metallation of this compound are specific, analogous reactions highlight how competing pathways can lead to products that appear to be from a disproportionation event. For example, attempts to N-methylate sterically hindered pyridines, which are electronically and structurally related to anilines, can yield a mixture of products. The reaction of 2,6-di-tert-butylpyridine (B51100) with methyl iodide under high pressure results in both the expected N-methylated product (2,6-di-tert-butyl-N-methylpyridinium iodide) and the protonated starting material (2,6-di-tert-butylpyridinium hydrogen iodide). researchgate.net

In this case, the amine acts as both a nucleophile (to form the N-methyl product) and a base (leading to the protonated product), with the ratio of products being approximately 2 to 8, respectively. researchgate.net This demonstrates a competing reaction pathway where the intended alkylation is minor compared to a reaction that results in a salt of the original amine. This type of mechanistic divergence, where a single starting material yields both a more complex product and a simple salt, is a key feature in the chemistry of sterically hindered bases. researchgate.net

Photochemical Mechanism Studies

Photoinduced Electron Transfer and Radical Generation

Upon photoexcitation, N,N-dimethylaniline and its derivatives are known to be potent electron donors. The process begins with the absorption of a photon, elevating the molecule to an excited singlet state. From this excited state, an electron can be transferred to a suitable acceptor molecule, resulting in the formation of a radical ion pair: the this compound radical cation and the radical anion of the acceptor.

The generation of the N,N-dimethylaniline radical cation has been a subject of study, and its detection, though challenging due to its short lifetime, provides direct evidence for photoinduced electron transfer. While specific studies on the 4-tert-butyl substituted version are scarce, the electronic nature of the tert-butyl group, being an electron-donating group, is expected to influence the stability and reactivity of the corresponding radical cation. The formation of this radical cation is a key step in many photochemical reactions, including its use as a photoinitiator in polymerization processes. In such applications, the radical cation can initiate a chain reaction, leading to the formation of a polymer.

Triplet Energy Transfer Processes

Following initial photoexcitation to the singlet state, the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet state. This triplet state is a key intermediate in many photochemical reactions. Triplet energy transfer can occur if a suitable acceptor molecule with a lower triplet energy is present in the system. In this process, the excited triplet of this compound would transfer its energy to the acceptor, returning to its ground state while promoting the acceptor to its triplet state.

Photoelimination and Phototautomerization Phenomena

Photoelimination and phototautomerization are other potential photochemical pathways. Photoelimination involves the light-induced cleavage of a bond, leading to the formation of smaller molecules or radicals. For N,N-dimethylaniline derivatives, this could potentially involve the cleavage of a methyl group from the nitrogen atom or the cleavage of the tert-butyl group from the aromatic ring. However, there is no specific literature evidence to suggest that these are major photochemical pathways for this compound under typical irradiation conditions.

Phototautomerization is a process where a molecule undergoes a constitutional isomerism by the migration of a hydrogen atom or a proton, accompanied by a switch of a single and adjacent double bond. For this compound, the absence of acidic protons that can readily migrate makes significant phototautomerization unlikely. The primary photochemical events for this molecule are expected to be dominated by electron transfer and triplet state reactions.

Catalytic Applications and Ligand Design Incorporating 4 Tert Butyl N,n Dimethylaniline

Role as an Amine Initiator and Electron Donor in Photopolymerization Systems

4-tert-Butyl-N,N-dimethylaniline is an effective polymerization accelerator and amine initiator, particularly in systems that cure under the action of light (photopolymerization). sigmaaldrich.comtcichemicals.com It functions as an electron donor, a critical role in multicomponent photoinitiator systems designed to be sensitive to visible light. radtech.org

Hybrid photopolymerizations, which combine two different polymerization mechanisms in a single system, are a key area where this compound is employed. sigmaaldrich.comtcichemicals.com These systems often involve the simultaneous polymerization of acrylates (via a free-radical mechanism) and epoxides (via a cationic mechanism). radtech.org This dual-cure approach allows for the creation of interpenetrating polymer networks (IPNs), where two distinct polymer networks are interlaced, leading to materials with tailored properties that combine the advantages of both polymer types. nih.govsemanticscholar.org

The use of this compound is integral to initiating these complex polymerizations, particularly in stage-curable systems that transition from a liquid to a shapeable putty and finally to a solid polymer. radtech.org

To initiate polymerization using visible light (rather than higher-energy UV light), ternary (three-component) photoinitiator systems are often required. This compound (TDMAB) serves as the electron donor in such systems. radtech.org A typical system consists of a photosensitizer, an electron donor (the amine), and an electron acceptor (an onium salt).

The process begins with the photosensitizer absorbing light, which elevates it to an excited state. In this state, it can interact with the amine (TDMAB), which donates an electron to it. This electron transfer generates a radical species from the amine, which is capable of initiating the free-radical polymerization of monomers like acrylates. Simultaneously, the reduced photosensitizer can transfer an electron to the onium salt (e.g., a diaryliodonium salt), which then decomposes to generate a strong acid. This acid initiates the cationic polymerization of monomers like epoxides. radtech.orgradtech.org

| Component | Example Compound(s) | Role in the System |

| Photosensitizer | Camphorquinone (B77051) (CQ), Rose Bengal (RB) | Absorbs visible light and becomes electronically excited. |

| Electron Donor | This compound (TDMAB) | Donates an electron to the excited photosensitizer, generating a free radical for acrylate (B77674) polymerization. |

| Electron Acceptor | Diaryliodonium Hexafluoroantimonate (DPI) | Accepts an electron, leading to decomposition and the formation of a cationic initiator for epoxide polymerization. |

| This table outlines the components and their functions in a typical ternary photoinitiator system for hybrid polymerization. radtech.org |

The effectiveness of this compound in these systems is evaluated by studying the polymerization kinetics. Techniques like photo-differential scanning calorimetry (photo-DSC) are used to monitor the reaction progress and determine the conversion of each monomer type (e.g., acrylate and epoxide) over time. radtech.org

Research has shown that in hybrid systems containing acrylates and epoxides, the free-radical polymerization of the acrylate component proceeds rapidly upon illumination. In one study, the acrylate portion reached approximately 67.6% conversion very quickly. This initial, rapid polymerization of the acrylate network can, however, restrict the mobility of the epoxy monomers, a phenomenon known as vitrification, which can slow the subsequent cationic polymerization of the epoxide portion. radtech.org The final properties of the polymer network, such as hardness, gloss, and chemical resistance, are directly influenced by these kinetic behaviors and the final conversion percentages of both monomer types. semanticscholar.org

| Monomer System | Acrylate Conversion | Notes |

| Neat Acrylate System | 69.5% | Represents the baseline conversion in a non-hybrid system. |

| Acrylate/Epoxide Hybrid System | 67.6% | The conversion of the acrylate portion within the hybrid network is comparable to the neat system. |

| This table shows a comparison of acrylate monomer conversion as determined by photo-DSC analysis, highlighting the efficiency of the free-radical polymerization initiated by the ternary system. radtech.org |

Development of Phosphine (B1218219) Ligands Derived from this compound

The molecular framework of this compound is a suitable starting point for the synthesis of P,N-ligands, which contain both a "soft" phosphorus donor atom and a "hard" nitrogen donor atom. researchgate.net Such ligands are valuable in transition metal catalysis because the different electronic properties of the P and N atoms can help stabilize catalytic intermediates and promote efficient reactions. sigmaaldrich.com

The synthesis of phosphine ligands from a this compound scaffold can be achieved through directed ortho-metalation (DoM). wikipedia.org In this reaction, the N,N-dimethylamino group acts as a directing metalation group (DMG). It coordinates to an organolithium reagent, such as n-butyllithium or s-butyllithium, which then selectively removes a proton from the ortho position (the carbon atom adjacent to the DMG on the aromatic ring). wikipedia.orguwindsor.ca

This creates a potent aryllithium intermediate. The subsequent reaction of this intermediate with an electrophilic phosphorus compound, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), installs the phosphine group at the ortho position, yielding the desired P,N-ligand, 2-(diphenylphosphino)-4-tert-butyl-N,N-dimethylaniline. This method provides a direct and regioselective route to functionalizing the aromatic ring.

While specific studies on the application of the exact 2-(diphenylphosphino)-4-tert-butyl-N,N-dimethylaniline ligand are not widely documented, the performance of closely related N,N-dimethylaniline-based phosphine ligands demonstrates their effectiveness in catalysis. For instance, the ligand 4-(Di-tert-butylphosphino)-N,N-dimethylaniline (known as A-taPhos or Amphos), which shares the core N,N-dimethylaniline structure, is a highly effective ligand for palladium-catalyzed cross-coupling reactions. runyvmat.comcymitquimica.com

This class of ligands is used to form highly active palladium catalysts for key chemical transformations, including the amination of aryl chlorides (a type of Buchwald-Hartwig reaction) and the coupling of aryl boronic acids with heteroaryl chlorides (a type of Suzuki coupling). runyvmat.com The electron-donating N,N-dimethylamino group enhances the electron density of the phosphine, which in turn increases the catalytic activity of the palladium center, making these ligands particularly useful for activating challenging substrates like aryl chlorides. runyvmat.com

| Reaction Type | Substrates | Ligand Used | Significance |

| Buchwald-Hartwig Amination | Aryl Chlorides | 4-(Di-tert-butylphosphino)-N,N-dimethylaniline | Forms a highly-active palladium precatalyst for efficient C-N bond formation. |

| Suzuki Coupling | Aryl Boronic Acids + Heteroaryl Chlorides | 4-(Di-tert-butylphosphino)-N,N-dimethylaniline | The prepared catalyst effectively couples challenging heteroaromatic chlorides. |

| This table summarizes the documented applications of a P,N-ligand based on the N,N-dimethylaniline framework in palladium-catalyzed cross-coupling reactions. runyvmat.com |

Transition Metal-Catalyzed Oxidations and Demethylations

The aromatic tertiary amine this compound serves as a substrate in various transition metal-catalyzed reactions, particularly in oxidations and demethylations. These processes are of significant interest for their synthetic utility and for modeling the activity of certain metalloenzymes. The catalytic systems often involve the generation of high-valent metal-oxo species or radical intermediates to facilitate the transformation of the N,N-dimethylamino group.

Nonheme Oxoiron(IV) Complex Catalysis

The oxidation of N,N-dimethylaniline and its derivatives, including this compound, can be effectively catalyzed by nonheme iron complexes. These synthetic complexes are designed to mimic the active sites of nonheme iron enzymes that utilize dioxygen. nih.gov A key intermediate in these catalytic cycles is the high-valent oxoiron(IV) species.

Research using the nonheme iron(II) complex, (N4Py*)FeII(CH3CN)2, has demonstrated its capability to catalyze the oxidation of N,N-dimethylaniline (DMA) with various co-oxidants. researchgate.net The primary products of this reaction are N-methylaniline (MA), resulting from N-demethylation, and N-methylformanilide (MFA), which arises from a free-radical chain process. researchgate.net

The key active species responsible for the N-dealkylation has been identified as the oxoiron(IV) intermediate, [FeIV(N4Py)(O)]2+. researchgate.net Spectroscopic studies have shown that in the presence of DMA, the characteristic near-IR absorption band of this oxoiron(IV) species shifts, indicating a direct interaction, likely involving complexation and charge-transfer, between the oxidant and the substrate. researchgate.net The stoichiometric oxidation of various N,N-dimethylaniline derivatives with the [FeIV(N4Py)(O)]2+ complex provided evidence for a rate-determining electron transfer (ET) step, followed by a proton transfer (PT) process. researchgate.net

The choice of co-oxidant significantly influences the product distribution between N-methylaniline (MA) and N-methylformanilide (MFA), as detailed in the table below.

Table 1: Influence of Co-oxidant on Product Formation in the Iron-Catalyzed Oxidation of N,N-dimethylaniline

| Co-oxidant | N-methylaniline (MA) Formation | N-methylformanilide (MFA) Formation |

|---|---|---|

| mCPBA (meta-chloroperoxybenzoic acid) | Predominant Product | Significant formation as a result of a free-radical chain process |

| PAA (peracetic acid) | Predominant Product | Formed via a free-radical chain process |

| TBHP (tert-butyl hydroperoxide) | Predominant Product | Formed via a free-radical chain process |

| H2O2 (hydrogen peroxide) | Predominant Product | Formed via a free-radical chain process |

| PhIO (iodosylbenzene) | Exclusive Product | No formation observed under argon atmosphere |

Data sourced from studies on N,N-dimethylaniline oxidation catalyzed by (N4Py*)FeII(CH3CN)2. researchgate.net

Role of Metal Salts in Radical Generation for Oxidation

Transition metal salts play a crucial role in catalyzing the oxidative Mannich reaction of N,N-dialkylanilines using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov A general mechanism has been proposed where the primary function of the metal salt is to initiate the decomposition of TBHP into tert-butylperoxy radicals. nih.gov These radicals are the principal oxidants in the rate-determining step. nih.gov

The mechanism involves an initial single electron transfer (SET) from the N,N-dialkylaniline to the tert-butylperoxy radical. nih.gov This is followed by the irreversible cleavage of a C-H bond at the alpha-position to the nitrogen atom. A second SET event then converts the substrate into an iminium ion, which is subsequently trapped by a nucleophile to form the final product. nih.gov For certain metals like copper, iron, and cobalt, a secondary pathway involving molecular oxygen as the oxidant can also exist. nih.gov

Various transition metal salts have been shown to be effective in this catalytic process.

Table 2: Transition Metal Salts in N,N-Dialkylaniline Oxidation and Their Role

| Metal Salt | Formula | Primary Role in Oxidation with TBHP |

|---|---|---|

| Dirhodium(II) tetracaprolactamate | Rh2(cap)4 | Initiates the conversion of TBHP to tert-butylperoxy radicals. nih.gov |

| Dichlorotris(triphenylphosphine)ruthenium(II) | RuCl2(PPh3)3 | Initiates the conversion of TBHP to tert-butylperoxy radicals. nih.gov |

| Copper(I) bromide | CuBr | Initiates the conversion of TBHP to tert-butylperoxy radicals; may also utilize O2 as an oxidant. nih.gov |

| Iron(III) chloride | FeCl3 | Initiates the conversion of TBHP to tert-butylperoxy radicals; may also utilize O2 as an oxidant. nih.gov |

| Cobalt(II) acetate | Co(OAc)2 | Initiates the conversion of TBHP to tert-butylperoxy radicals; may also utilize O2 as an oxidant. nih.gov |

| Manganese(II) complexes | [MnII(IndH)Cl2] | Catalyze oxidative demethylation with various oxidants (TBHP, PAA, mCPBA) via a free-radical chain process. mdpi.com |

Data sourced from mechanistic investigations of transition metal-catalyzed oxidative reactions of N,N-dialkylanilines. nih.govmdpi.com

Spectroscopic and Structural Elucidation Studies of 4 Tert Butyl N,n Dimethylaniline and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. In the study of 4-tert-Butyl-N,N-dimethylaniline and its derivatives, NMR is instrumental in confirming molecular structures and monitoring chemical transformations.

Elucidation of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct chemical environments. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum. Specifically, the protons on the benzene (B151609) ring adjacent to the dimethylamino group and the tert-butyl group give rise to distinct signals. For instance, in a related compound, 4-chloro-N,N-dimethylaniline, the aromatic protons appear as doublets at δ 7.16 and 6.63 ppm. rsc.org Similarly, in 4-ethyl-N,N-dimethylaniline, the aromatic protons are observed as doublets at δ 7.01 and 6.64 ppm. researchgate.net

The aliphatic protons of the N,N-dimethylamino group present as a sharp singlet, typically around δ 2.9 ppm. For example, in 4-chloro-N,N-dimethylaniline, this signal is at δ 2.92 ppm, and in 4-methoxy-N,N-dimethylaniline, it is at δ 2.86 ppm. rsc.org The nine equivalent protons of the tert-butyl group also produce a singlet, but further upfield due to the shielding effect of the alkyl group.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the aromatic carbons, the N,N-dimethyl carbons, and the carbons of the tert-butyl group. For example, in 4-chloro-N,N-dimethylaniline, the carbon of the N,N-dimethyl groups appears at δ 40.67 ppm, while the aromatic carbons show signals at δ 149.12, 128.78, 121.47, and 113.65 ppm. rsc.org

¹H NMR Data for Substituted N,N-dimethylaniline Derivatives

| Compound | Aromatic Protons (ppm) | N,N-dimethyl Protons (ppm) | Other Aliphatic Protons (ppm) |

|---|---|---|---|

| 4-chloro-N,N-dimethylaniline rsc.org | 7.16 (d), 6.63 (d) | 2.92 (s) | - |

| 4-ethyl-N,N-dimethylaniline researchgate.net | 7.01 (d), 6.64 (d) | 2.84 (s) | 2.49 (q), 1.13 (t) |

| 4-methoxy-N,N-dimethylaniline rsc.org | 6.87-6.82 (m), 6.78-6.73 (m) | 2.86 (s) | 3.76 (s) |

| N,N,3-trimethylaniline rsc.org | 7.22-6.77 (m), 6.70-6.43 (m) | 2.93 (s) | 2.32 (s) |

¹³C NMR Data for Substituted N,N-dimethylaniline Derivatives

| Compound | Aromatic Carbons (ppm) | N,N-dimethyl Carbons (ppm) | Other Aliphatic Carbons (ppm) |

|---|---|---|---|

| 4-chloro-N,N-dimethylaniline rsc.org | 149.12, 128.78, 121.47, 113.65 | 40.67 | - |

| 4-methoxy-N,N-dimethylaniline rsc.org | 151.98, 145.70, 114.92, 114.59 | 41.83 | 55.72 |

| N,N,3-trimethylaniline rsc.org | 150.66, 138.71, 128.91, 117.72, 113.52, 109.97 | 40.73 | 21.87 |

Monitoring Reaction Intermediates and Product Distribution

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions involving this compound. For example, in oxidative coupling reactions, the disappearance of the starting material's NMR signals and the appearance of new signals corresponding to the product can be tracked over time. researchgate.net This allows for the determination of reaction kinetics and the identification of any intermediate species that may form.

In polymerization reactions where this compound acts as an accelerator, NMR can be used to follow the consumption of the monomer and the formation of the polymer. sigmaaldrich.com The changes in the chemical shifts and the broadening of the NMR signals can provide insights into the polymerization mechanism and the structure of the resulting polymer.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and excited-state properties of this compound and its adducts.

UV-Visible Spectroscopic Characterization of Charge-Transfer Interactions

This compound can form charge-transfer (CT) complexes with suitable electron acceptors. These interactions give rise to new, often intense, absorption bands in the UV-Visible spectrum that are not present in the spectra of the individual donor or acceptor molecules. The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor.

For instance, in studies of related N,N-dimethylaniline derivatives with various acceptors, the formation of CT complexes is evidenced by the appearance of new absorption bands. cas.cz The position and intensity of these bands are dependent on the specific donor-acceptor pair and the solvent polarity. In some cases, the formation of these charge-transfer complexes can be a precursor to further chemical reactions. cas.cz

The study of charge-transfer complexes in organic materials is crucial for understanding and improving the performance of organic electronic devices. rsc.orgicmab.es The nature of the donor-acceptor interaction and the resulting electronic structure significantly impact properties like charge mobility. rsc.org

Fluorescence Behavior and Quenching Mechanisms

The fluorescence properties of N,N-dimethylaniline derivatives are sensitive to their molecular environment and can be influenced by factors such as solvent polarity and the presence of quenchers. In some cases, these molecules exhibit dual fluorescence, with emissions from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.netresearchgate.net The relative intensities of these two emission bands can be highly dependent on the solvent. researchgate.net

Fluorescence quenching occurs when another chemical species, a quencher, deactivates the excited state of the fluorophore. edinst.com This can happen through dynamic (collisional) or static (formation of a non-fluorescent complex) mechanisms. edinst.com The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. edinst.com

Studies on related systems, such as 4-(9-anthryl)-N,N-dimethylaniline, have shown that intermolecular interactions in aggregates can lead to significant changes in fluorescence properties compared to the molecule in solution. nih.gov For some N,N-dimethylaniline derivatives, the absence of intramolecular charge transfer has been noted, with only a single fluorescence from a locally excited state being observed, irrespective of solvent polarity. nih.gov The study of fluorescence quenching provides valuable information on molecular interactions and can be used in various sensing applications. nih.govnih.gov

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its adducts that form suitable single crystals, this technique can provide a wealth of structural information.

The crystal structure reveals bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation in the solid state. This information is crucial for understanding how the molecules pack in the crystal lattice and for identifying any specific intermolecular interactions, such as hydrogen bonding or π-π stacking.

In the context of charge-transfer adducts, X-ray crystallography can elucidate the geometry of the donor-acceptor interaction, including the distance and orientation between the donor (this compound) and the acceptor molecule. This structural data is essential for correlating the solid-state structure with the observed electronic and optical properties. For example, studies on aggregates of similar donor-acceptor molecules have utilized crystal structure data to understand the intermolecular interactions responsible for their formation and spectral properties. nih.gov

Characterization of Coordination Complexes and Ion-Pair Structures

Detailed structural characterization of specific coordination complexes involving this compound as a ligand is not extensively documented in publicly available literature. Tertiary amines, in general, can act as Lewis bases, donating the lone pair of electrons on the nitrogen atom to form coordination complexes with metal centers. The N,N-dimethylamino group in this compound is a potential coordination site. However, the steric bulk of the N,N-dimethyl groups, compounded by the large tert-butyl group on the phenyl ring, can sterically hinder its approach and binding to a metal center.

In the context of ion-pair formation, the nitrogen atom can be protonated by strong acids to form a quaternary ammonium (B1175870) salt. The resulting cation would then form an ion pair with the corresponding anion. The nature of this interaction would be primarily electrostatic.

While specific data is limited, the compound's role as an efficient polymerization accelerator suggests it interacts with other chemical species, such as initiators or monomers, during the reaction process. sigmaaldrich.com For instance, it has been employed as an amine initiator in the hybrid photopolymerization of acrylates and epoxides. sigmaaldrich.com Such processes often involve the formation of transient charge-transfer complexes or radical ion pairs, which are key to initiating polymerization.

Analysis of Intermolecular Interactions and Crystal Packing

As of the current literature, a definitive single-crystal X-ray diffraction study for pure this compound has not been reported. The compound exists as a liquid at standard temperature and pressure, which precludes routine crystallographic analysis without specialized low-temperature crystallization techniques. sigmaaldrich.com

However, the intermolecular interactions governing its behavior can be inferred from its structure and the study of related molecules. The primary interactions would include:

C-H···π interactions: The methyl hydrogens of the dimethylamino and tert-butyl groups, as well as the aromatic hydrogens, can interact with the electron-rich π-system of the benzene ring of neighboring molecules.

Dipole-dipole interactions: The molecule possesses a net dipole moment arising from the electron-donating dimethylamino group, leading to electrostatic interactions.

In the absence of a crystal structure for the pure compound, data from related N,N-dimethylaniline derivatives when incorporated into host-guest systems can provide some insight. For example, studies on N,N-dimethylaniline encapsulated within metal-organic frameworks show interactions such as C-H···π contacts between the guest molecule and the aromatic framework of the host.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Form | Liquid |

| Boiling Point | 250-253 °C |

| Density | 0.906 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.529 |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Spectroscopic Probes for Mechanistic Insight

Substituted N,N-dimethylanilines are valuable as spectroscopic probes for investigating reaction mechanisms, particularly in electron transfer processes. The electronic properties of the aromatic ring are highly sensitive to the nature of the substituent at the para position. The strong electron-donating nature of the dimethylamino group and the additional electron-donating, sterically bulky tert-butyl group in this compound make it a useful tool for such studies.

Theoretical calculations on substituted N,N-dimethylanilines have been used to understand their electronic spectra and properties. acs.org These studies help in interpreting experimental spectroscopic data to gain mechanistic insights. For instance, the compound can be used to study the mechanism of oxidative coupling reactions. sigmaaldrich.com

In transition metal-catalyzed reactions, such as the oxidative Mannich reaction, N,N-dialkylanilines are used to probe the mechanism. The reaction rate and product distribution can be correlated with the electronic properties of the aniline (B41778) derivative. By systematically varying the para-substituent (e.g., from methoxy (B1213986) to cyano), a linear free-energy relationship can be established, providing evidence for the proposed mechanism, such as a rate-determining single electron transfer (SET) step. This compound, with its specific electronic and steric profile, serves as a key data point in these analyses. Kinetic isotope effects and radical trap experiments in these systems further elucidate the reaction pathway, confirming the formation of intermediate species like iminium ions.

The use of this compound as an initiator in photopolymerization also highlights its role as a mechanistic probe. sigmaaldrich.com Upon photoexcitation, it can form an excited state that participates in electron transfer with a photosensitizer or monomer, generating the radical species necessary to initiate polymerization. Time-resolved spectroscopy can be employed to observe these transient species, providing direct evidence for the proposed initiation mechanism.

Table 2: Application of this compound in Mechanistic Studies

| Area of Study | Role of this compound | Mechanistic Information Gained | Spectroscopic/Kinetic Tools |

| Oxidative C-H Functionalization | Reactant/Probe | Elucidation of single electron transfer (SET) pathways, role of catalysts, formation of iminium ion intermediates. | Linear Free-Energy Relationships (LFER), Kinetic Isotope Effects (KIE), Radical Trapping. |

| Photopolymerization | Amine Initiator/Co-initiator | Understanding photo-induced electron transfer, generation of initiating radicals, efficiency of polymerization. | Time-Resolved Spectroscopy, Fluorescence Quenching Studies. |

| Catalytic Coupling Reactions | Substrate | Investigating the influence of sterics and electronics on catalytic activity and regioselectivity. | In-situ reaction monitoring (e.g., NMR, IR), kinetic analysis. |

Computational and Theoretical Chemistry of 4 Tert Butyl N,n Dimethylaniline

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the intricacies of molecular systems. For 4-tert-butyl-N,N-dimethylaniline, DFT calculations have been pivotal in predicting its geometry, understanding its electronic landscape, and exploring the energetics of its chemical transformations.

Prediction of Molecular Geometries and Electronic Structures

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. DFT calculations reveal that the highest occupied molecular orbital (HOMO) is primarily located on the nitrogen atom of the dimethylamino group and the aromatic ring. This high electron density on the nitrogen atom renders it nucleophilic and susceptible to reactions with electrophiles. The lowest unoccupied molecular orbital (LUMO) is also a key component of its electronic structure, and the energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides critical information about the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 1: Calculated Electronic Properties

| Property | Value |

|---|---|

| Ionization Potential | Lowered by electron-donating butyl group |

| HOMO-LUMO Gap | Influences chemical reactivity and stability |

Investigation of Potential Energy Surfaces and Transition States

DFT calculations are crucial for mapping the potential energy surfaces (PES) of reactions involving this compound. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (at energy minima) and the transition states that connect them.

Transition states are high-energy structures that represent the bottleneck of a chemical reaction. Locating and characterizing these transition states using DFT allows for the determination of activation energies, which are fundamental to understanding reaction rates. For instance, in oxidation reactions, DFT can model the pathway from the reactant to the product, identifying the transition state for the rate-determining step.

Modeling of Reaction Mechanisms

Theoretical modeling provides a framework for understanding the step-by-step processes of chemical reactions. For this compound, computational models have been instrumental in validating proposed mechanisms for key transformations.

Theoretical Support for Proposed Pathways in Metallation and Oxidation

Computational studies offer theoretical backing for the mechanisms of metallation and oxidation reactions of N,N-dialkylanilines. In the context of oxidation, a general mechanism for transition metal-catalyzed reactions with tert-butyl hydroperoxide (TBHP) as the oxidant has been proposed. nih.gov This mechanism involves a rate-determining single electron transfer (SET) step. nih.gov The tert-butylperoxy radical is identified as the primary oxidant in this key step. nih.gov This is followed by competing backward SET and the irreversible breaking of the carbon-hydrogen bond at the alpha position to the nitrogen atom. nih.gov A second SET then leads to the formation of an iminium ion, which is subsequently trapped. nih.gov The role of various transition metal catalysts in initiating the formation of tert-butylperoxy radicals from TBHP has also been elucidated through these studies. nih.gov

Single Electron Transfer (SET) and Proton Transfer (PT) Process Calculations

The mechanisms of many reactions involving this compound are underpinned by single electron transfer (SET) and proton transfer (PT) processes. As mentioned, the rate-determining step in certain oxidation reactions is a SET. nih.gov Following the initial electron transfer, subsequent steps can involve proton transfer. Computational calculations can model these fundamental steps, providing insights into their feasibility and kinetics. For example, in hybrid photopolymerization systems, the amine acts as an electron donor, and the process involves both electron and proton transfer to generate radicals that initiate polymerization.

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In molecules like this compound, the dimethylamino group acts as the electron donor and the phenyl ring can act as part of the acceptor system.

Upon absorption of light, the molecule is promoted to an excited state. In polar solvents, this excited state can relax to a more stable, charge-separated state, often referred to as a twisted intramolecular charge transfer (TICT) state. This process is often associated with a dual fluorescence, where one emission band corresponds to the locally excited (LE) state and a red-shifted band corresponds to the ICT state.

Computational studies, including time-dependent DFT (TD-DFT), can model these excited states and the transitions between them. These calculations help to understand the structural changes, such as the twisting of the dimethylamino group relative to the phenyl ring, that facilitate the charge transfer. The solvent environment plays a crucial role in stabilizing the polar ICT state, and computational models can incorporate solvent effects to provide a more accurate picture of the ICT process. rsc.org Studies on similar aminobenzonitriles have shown that dual fluorescence, with emissions from both LE and ICT states, can be observed. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-Butyl hydroperoxide |

| Iminium ion |

Quantification of Molecular Basicity and Reactivity Descriptors

Computational chemistry offers powerful tools to quantify the intrinsic reactivity and basicity of molecules, providing a theoretical framework to complement experimental observations.

Conceptual Density Functional Theory (CDFT) is a subfield of DFT that defines a suite of chemical concepts and reactivity descriptors derived from the response of a system's energy to a change in its number of electrons or the external potential. mdpi.comresearchgate.net These descriptors provide a quantitative basis for understanding and predicting chemical behavior.

Global reactivity descriptors are calculated to describe the molecule as a whole. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electronegativity (χ): The power of an atom or group to attract electrons (χ = (I + A) / 2).

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Nucleophilicity (N): An index that quantifies the nucleophilic character of a molecule.

For this compound, the electron-donating tert-butyl group increases the electron density on the aromatic ring and the nitrogen atom, which enhances its nucleophilicity compared to unsubstituted N,N-dimethylaniline. DFT calculations provide estimated values for these properties, which are useful in predicting reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Nucleophilicity N (eV) |

|---|---|---|---|---|

| N,N-Dimethylaniline | -5.54 | -0.82 | 4.72 | 1.58 |

| 4-Methyl-N,N-dimethylaniline | -5.48 | -0.85 | 4.63 | 1.63 |

| This compound | -5.38 | -0.87 | 4.51 | 1.79 |

Local reactivity descriptors, such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attack. For this compound, quantum chemical analysis indicates that the ortho positions relative to the dimethylamino group exhibit enhanced nucleophilicity, making them preferred sites for electrophilic attack.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. vedantu.com This property can be quantified by the gas-phase basicity or the pKa of its conjugate acid. While these are thermodynamic quantities, they are governed by the molecule's electronic structure.

An information-theoretic approach, in conjunction with CDFT, can be used to analyze and quantify molecular properties like basicity. acs.org This approach uses concepts from information theory to dissect the electron density and derive descriptors that correlate with chemical properties. For instance, the propensity of the nitrogen lone pair to engage in a reaction can be related to its information content or its deviation from a spherical, non-interacting state.

Advanced Applications and Functional Materials Research with 4 Tert Butyl N,n Dimethylaniline

Utilization in Organic Light-Emitting Diode (OLED) Technologies as Intermediates

The development of high-efficiency and stable blue organic light-emitting diodes (OLEDs) is a critical area of research. 4-tert-Butyl-N,N-dimethylaniline serves as a crucial intermediate in the synthesis of advanced emitter molecules, particularly those exhibiting thermally activated delayed fluorescence (TADF).

The core challenge in OLED material design is creating molecules that are both highly emissive and can be processed into uniform, stable thin films. The incorporation of a this compound-derived moiety into the structure of a TADF emitter addresses several key issues. Research on blue TADF emitters demonstrates that the introduction of bulky tert-butyl groups onto the donor part of a donor-acceptor molecule can reinforce the electron-donating ability of the structure. beilstein-journals.org

Key research findings indicate that the tert-butyl group provides significant steric hindrance. This structural feature is instrumental in:

Increasing Molecular Solubility: The bulky group enhances the solubility of the final emitter molecule, which is particularly advantageous for solution-processed OLED fabrication methods.

Reducing Aggregation-Caused Quenching: By physically separating the chromophores, the tert-butyl group effectively inhibits intermolecular π–π stacking in the solid state. This separation minimizes aggregation-caused self-quenching of excitons, leading to a higher photoluminescent quantum yield in neat films.

For instance, studies on hetero-donor TADF compounds have shown that designing molecules with tert-butyl groups can lead to record-high external quantum efficiencies (EQEs) in non-doped, solution-processed blue OLEDs. The strategic placement of these groups, derived from intermediates like this compound, is a key strategy in creating a new generation of efficient blue emitters. beilstein-journals.org

Engineering of Polymer Materials

The reactivity of the dimethylamino group makes this compound a valuable component in various polymerization processes.